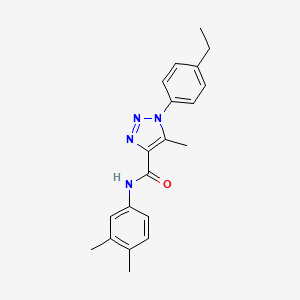

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-5-16-7-10-18(11-8-16)24-15(4)19(22-23-24)20(25)21-17-9-6-13(2)14(3)12-17/h6-12H,5H2,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXFAGOCCIKGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

Biological Activity Overview

Research has indicated that triazole derivatives exhibit various biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promising results in several studies.

Anticancer Activity

A study published in Drug Target Insights highlighted the selective cytotoxic activity of triazole derivatives against various cancer cell lines. The compound demonstrated significant antiproliferative effects comparable to established chemotherapeutic agents such as doxorubicin. The mechanism of action appears to involve the induction of apoptosis through DNA damage and mitochondrial dysfunction in cancer cells .

Table 1: Antiproliferative Effects on Different Cell Lines

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| Jurkat T-cells | 5.0 | Comparable |

| HeLa Cells | 7.2 | Less potent |

| MCF-7 Cells | 6.5 | Comparable |

The mechanism by which this compound exerts its effects involves several pathways:

- Induction of Apoptosis : The compound triggers apoptotic pathways characterized by morphological changes such as membrane blebbing and chromatin condensation.

- DNA Damage : It causes DNA fragmentation without direct intercalation into DNA strands.

- Mitochondrial Dysfunction : A reduction in mitochondrial membrane potential was observed, indicating disruption of cellular energy metabolism .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Study on Antiproliferative Effects : In vitro tests showed that the compound effectively inhibited the growth of various cancer cell lines with IC50 values indicating potent activity.

- Mechanistic Studies : Research indicated that compounds with similar structures exhibited varying degrees of cytotoxicity based on their substituents and overall molecular structure .

Safety Profile

The safety data for this compound indicates potential irritant effects upon exposure. Skin and eye irritation are classified under GHS categories 2 and 2A respectively. Care should be taken during handling to avoid inhalation or skin contact .

Scientific Research Applications

Structural Formula

The chemical structure can be represented as follows:

Anticancer Activity

Research has highlighted the potential of N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide as an anticancer agent. Studies indicate that derivatives of triazole compounds exhibit effective antiproliferative activity against various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

A study evaluated the compound's effects on human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). The compound demonstrated significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.43 |

| A549 | 0.38 |

| HT-29 | 0.30 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial strains.

Case Study: Antimicrobial Activity

In a comparative study against common pathogens, this compound exhibited notable activity against:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 6.25 |

| Salmonella typhi | 5.00 |

These findings indicate the compound's potential utility in treating bacterial infections .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial applications, triazole compounds have shown promise in other therapeutic areas:

- Antifungal Activity : Triazoles are widely used in antifungal treatments due to their mechanism of action targeting fungal cell membrane biosynthesis.

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

The ethylphenyl and methyl substituents on the triazole ring undergo selective oxidation under controlled conditions:

-

Key Findings :

Reduction Reactions

The carboxamide group and triazole ring participate in reduction pathways:

| Reaction | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Carboxamide reduction | LiAlH₄, THF, reflux, 8 hrs | N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-methanamine | 65% | |

| Triazole ring hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12 hrs | Partially saturated triazoline derivative | 41% |

-

Key Findings :

-

LiAlH₄ selectively reduces the carboxamide to a primary amine without affecting the triazole ring.

-

Complete hydrogenation of the triazole ring is challenging due to kinetic stability.

-

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the dimethylphenyl and ethylphenyl groups:

-

Key Findings :

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Key Findings :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of aromatic rings:

-

Key Findings :

Comparative Reactivity Analysis

| Functional Group | Reactivity Order | Dominant Pathway |

|---|---|---|

| Ethylphenyl substituent | Oxidation > Halogenation > Coupling | KMnO₄-mediated oxidation |

| Carboxamide group | Reduction > Hydrolysis | LiAlH₄ reduction |

| Triazole ring | Substitution > Hydrogenation | Nitration and Suzuki coupling |

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioavailability

- Ethyl vs.

- Electron-Withdrawing Groups : Fluorine () and acetamide () substituents introduce polarity, improving solubility and hydrogen-bonding capacity for target engagement .

Q & A

Q. What are the recommended methodologies for synthesizing N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamide derivatives typically involves multi-step reactions, including:

- Condensation reactions : Formation of intermediate carboximidoyl chlorides via condensation of substituted anilines and isocyanides (e.g., 4-ethylphenyl isocyanide) .

- Azide cyclization : Reaction of intermediates with sodium azide to form the triazole core, followed by purification via column chromatography .

- Validation : Structural confirmation using nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction (XRD) to ensure regioselectivity and purity .

Q. How can researchers address solubility limitations of this compound in aqueous systems?

Low water solubility is a common challenge for triazole derivatives. Mitigation strategies include:

- Co-solvent systems : Use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in aqueous buffers (≤10% v/v) to enhance solubility without destabilizing biological assays .

- Derivatization : Introducing hydrophilic functional groups (e.g., hydroxyl or amino) during synthesis to improve bioavailability .

Q. What analytical techniques are critical for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular integrity .

- X-ray crystallography : Definitive elucidation of molecular geometry and hydrogen-bonding networks .

- High-resolution mass spectrometry (HRMS) : Validation of molecular formula and purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Machine learning (ML) : Train models on existing triazole synthesis data to predict optimal solvents, temperatures, and catalysts .

- In silico screening : Evaluate substituent effects on reactivity using software like Gaussian or ORCA .

Q. What experimental design frameworks are suitable for studying enzyme inhibition mechanisms?

- Kinetic assays : Use Michaelis-Menten models with varying substrate concentrations to determine inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

- Molecular docking : Simulate ligand-enzyme interactions using AutoDock or Schrödinger Suite to identify key binding residues .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for variability in assay conditions .

- Cross-validation : Replicate experiments under standardized protocols (pH, temperature, cell lines) to isolate confounding variables .

- Mechanistic studies : Use CRISPR-edited cell lines or knock-out models to confirm target specificity and rule off-target effects .

Q. What strategies improve the compound's selectivity for specific biological targets?

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl, ethyl groups) and evaluate changes in potency and selectivity .

- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions .

- Cryo-electron microscopy (Cryo-EM) : Resolve ligand-target complexes at near-atomic resolution to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.